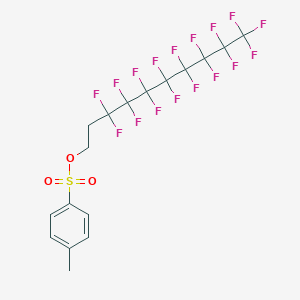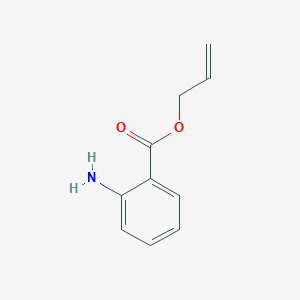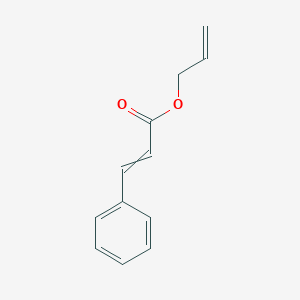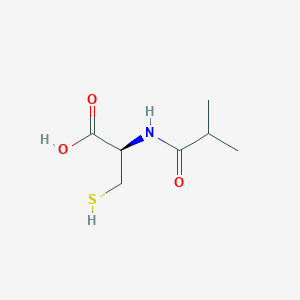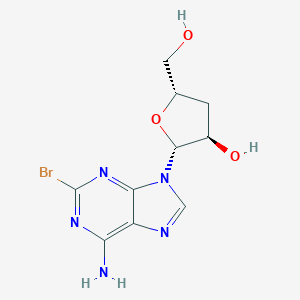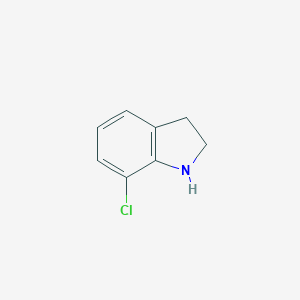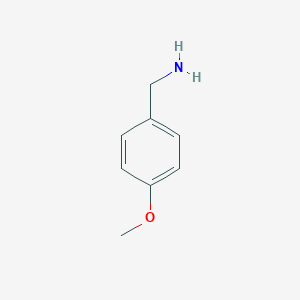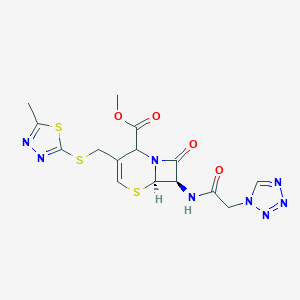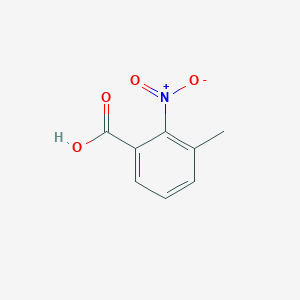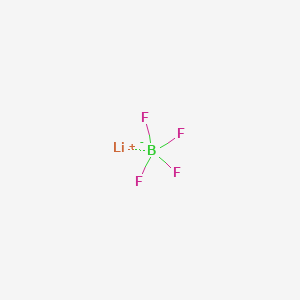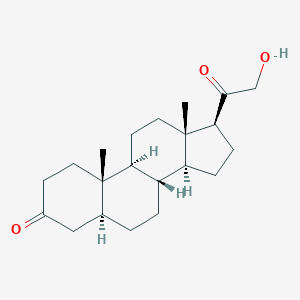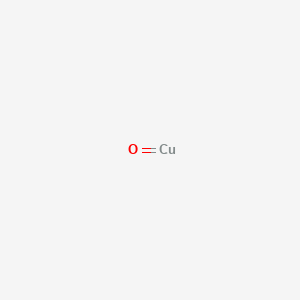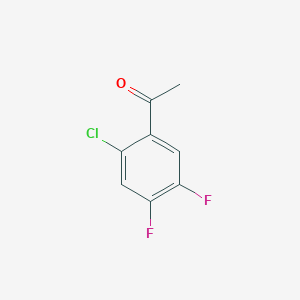
2'-Chloro-4',5'-difluoroacetophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2'-Chloro-4',5'-difluoroacetophenone can be achieved through various methods, demonstrating the compound's accessibility for research and industrial applications. For instance, a non-ozone-depleting substance (ODS) based preparation of a similar compound, 2-chloro-2,2-difluoroacetophenone, was accomplished using 2,2,2-trifluoroacetophenone as the starting material, yielding a good difluorocarbene reagent for further chemical reactions (Zhang, Zheng, & Hu, 2006).
Molecular Structure Analysis
The molecular structure of 2'-Chloro-4',5'-difluoroacetophenone and its derivatives has been extensively studied, including investigations into their electronic and spectroscopic properties. For example, the molecular structure, spectroscopic analysis (FTIR, FT-Raman, 13C and 1H NMR, UV), polarizability, and first-order hyperpolarizability, as well as HOMO-LUMO analysis of a related compound, 2,4-difluoroacetophenone, were examined, providing valuable insights into the electronic structure and reactivity of these compounds (Jeyavijayan, 2015).
Chemical Reactions and Properties
2'-Chloro-4',5'-difluoroacetophenone participates in a variety of chemical reactions, underscoring its versatility in organic synthesis. A notable reaction is its use as a difluorocarbene source, facilitating the synthesis of aryl difluoromethyl ethers through reactions with phenol derivatives. This method provides an environmentally friendly alternative to traditional difluoromethylating approaches, showcasing the compound's utility in sustainable chemistry practices (Zhang, Zheng, & Hu, 2006).
Physical Properties Analysis
The physical properties of 2'-Chloro-4',5'-difluoroacetophenone, including its boiling point, melting point, and solubility in various solvents, are critical for its application in chemical syntheses. Although specific studies on these properties were not directly found in the provided references, they are typically determined through standard experimental procedures in chemistry, facilitating the compound's use in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of 2'-Chloro-4',5'-difluoroacetophenone, such as its reactivity with nucleophiles, electrophiles, and its behavior under different chemical conditions, are fundamental to its applications in organic synthesis. The compound's ability to act as a difluorocarbene source is a key aspect of its chemical properties, enabling the formation of various difluoromethylated products with potential applications in medicinal chemistry and materials science (Zhang, Zheng, & Hu, 2006).
Aplicaciones Científicas De Investigación
Difluorocarbene Precursor
2'-Chloro-4',5'-difluoroacetophenone has been identified as a non-ozone-depleting substance (ODS) based difluorocarbene precursor. It is used in the difluoromethylation of phenol derivatives, offering an environmentally friendly alternative to traditional Freon- or Halon-based methods. This process results in the production of aryl difluoromethyl ethers, which are valuable in medicinal chemistry and agrochemicals (Zhang, Zheng, & Hu, 2006).
Phototransformations Study
Research on 5-Chloro-3-nitro-2-hydroxyacetophenone, a compound related to 2'-Chloro-4',5'-difluoroacetophenone, explored its phototransformations under UV radiation. This study provides insights into the conformational changes and reactions of similar compounds when exposed to light, which is crucial for understanding their stability and reactivity in various applications (Pagacz-Kostrzewa et al., 2023).
Synthetic Methodology Improvement
The synthesis and characterization of 4-Ethoxy-2,3-difluoroacetophenone, a compound with structural similarities to 2'-Chloro-4',5'-difluoroacetophenone, were achieved via the Friedel-Crafts reaction. This study highlights the importance of optimizing reaction conditions for the efficient production of high-purity liquid crystal intermediates, which are crucial in the development of advanced materials (Tong Bin, 2013).
Photocatalytic Applications
While not directly related to 2'-Chloro-4',5'-difluoroacetophenone, studies on the photocatalytic degradation of chlorophenols using titanium dioxide doped with copper ions demonstrate the potential environmental applications of similar compounds. These studies contribute to the development of efficient and sustainable methods for water treatment and pollution control (Lin et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNODNMUCMFITCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371399 | |
| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4',5'-difluoroacetophenone | |
CAS RN |
121872-94-4 | |
| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

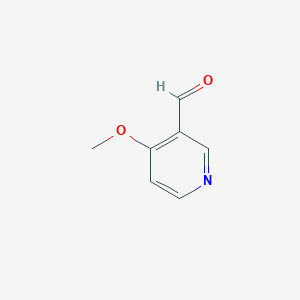
![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)
